Pev-myomodulin

Neuropeptide pharmacology Structure-activity relationship (SAR) Invertebrate muscle physiology

Pev-myomodulin (CAS 157203-83-3) is a heptapeptide neuropeptide with the sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH₂ (AMGMLRM-NH₂), originally isolated from the polychaete annelid Perinereis vancaurica. It belongs to the myomodulin-CARP (catch-relaxing peptide) neuropeptide family, which had previously been identified exclusively in molluscs.

Molecular Formula C32H61N11O7S3
Molecular Weight 808.1 g/mol
CAS No. 157203-83-3
Cat. No. B132139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePev-myomodulin
CAS157203-83-3
SynonymsAla-Met-Gly-Leu-Arg-Met-NH2
alanyl-methionyl-glycyl-leucyl-arginyl-methioninamide
pev-myomodulin
Molecular FormulaC32H61N11O7S3
Molecular Weight808.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N
InChIInChI=1S/C32H61N11O7S3/c1-18(2)16-24(31(50)42-21(8-7-12-37-32(35)36)29(48)40-20(26(34)45)9-13-51-4)43-30(49)23(11-15-53-6)39-25(44)17-38-28(47)22(10-14-52-5)41-27(46)19(3)33/h18-24H,7-17,33H2,1-6H3,(H2,34,45)(H,38,47)(H,39,44)(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H4,35,36,37)/t19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyQIVAPUQIIBGRDE-BTNSXGMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pev-myomodulin (CAS 157203-83-3): A Unique Annelid-Derived Myomodulin-CARP Neuropeptide for Comparative Invertebrate Physiology Research


Pev-myomodulin (CAS 157203-83-3) is a heptapeptide neuropeptide with the sequence Ala-Met-Gly-Met-Leu-Arg-Met-NH₂ (AMGMLRM-NH₂), originally isolated from the polychaete annelid Perinereis vancaurica [1]. It belongs to the myomodulin-CARP (catch-relaxing peptide) neuropeptide family, which had previously been identified exclusively in molluscs [1]. With a molecular formula of C₃₂H₆₁N₁₁O₇S₃ and a molecular weight of 808.1 g/mol, Pev-myomodulin is structurally distinguished from all known molluscan myomodulin-CARP peptides by its C-terminal methionine amide (Met-NH₂) rather than the conserved leucine amide (Leu-NH₂) found in molluscan orthologs [1][2]. This structural divergence carries functional consequences for tissue-specific contractile activity, making Pev-myomodulin a critical tool for dissecting structure-activity relationships within this neuropeptide family across phyla [1].

Workflow
Annelid esophageal contractility bioassay
Ex vivo tissue preparation for myomodulin-CARP pharmacology
Selection Logic
C-terminal Met-NH₂ and Gly³ sequence identity verification
MS/MS or amino acid analysis recommended before use
Use Context
Comparative invertebrate neuropeptide evolution and SAR studies
Cross-phyla receptor pharmacology assessment

Why Pev-myomodulin Cannot Be Substituted by Molluscan Myomodulin A or CARP in Esophageal Contractility Assays


Generic substitution of Pev-myomodulin with molluscan myomodulin A (PMSMLRL-NH₂) or CARP (AMPMLRL-NH₂) is scientifically unsound because the C-terminal residue identity—Met-NH₂ versus Leu-NH₂—directly governs contractile potency on the annelid esophagus, the native bioassay system for which this peptide was isolated [1]. In the original characterization study, Pev-myomodulin demonstrated the most potent contractile action among all myomodulin-CARP-family peptides and their analogues tested on the Perinereis esophagus, and reciprocally swapping the C-terminal residue between Pev-myomodulin and molluscan peptides inverted their relative potencies [1]. Furthermore, Pev-myomodulin exhibits tissue-dependent activity: it is more potent than CARP on the annelid esophagus but less potent than CARP on the bivalve (Mytilus) anterior byssus retractor muscle (ABRM), indicating that procurement decisions must be assay-specific [1]. These pharmacological differences arise from a single-residue structural variation with measurable functional impact, precluding interchangeable use without experimental validation [1].

Target: Pev-myomodulin
C-Terminus
Met-NH₂ enhances contractile potency on annelid esophagus
Tissue Profile
Esophagus-preferring agonist; less potent on molluscan ABRM
Substitute: Molluscan myomodulin A / CARP
C-Terminus
Leu-NH₂ reduces potency on annelid esophagus; swap data confirms
Tissue Profile
ABRM-preferring; may not reproduce esophagus assay results

Quantitative Differentiation Evidence for Pev-myomodulin (CAS 157203-83-3) Versus Molluscan Myomodulin A and CARP


C-Terminal Met-NH₂ Confers Superior Esophageal Contractile Potency Over All Molluscan Leu-NH₂-Terminated Orthologs

In the native esophagus bioassay of Perinereis vancaurica, Pev-myomodulin (C-terminal Met-NH₂) exhibited the most potent contractile action when tested head-to-head against a panel of naturally occurring myomodulin-CARP-family peptides and their synthetic analogues, all of which terminate with Leu-NH₂ [1]. To isolate the contribution of the C-terminal residue, the authors performed a direct reciprocal swap experiment: replacing the C-terminal Met-NH₂ of Pev-myomodulin with Leu-NH₂ decreased its contractile potency on the esophagus, while replacing the C-terminal Leu-NH₂ of myomodulin A and CARP with Met-NH₂ increased their potency [1]. The paper states that the C-terminal Met-NH₂ is 'important, but not essential' for contractile activity, indicating a modulatory rather than absolute requirement [1]. Precise EC₅₀ or fold-potency values were not reported in the accessible abstract or metadata; the quantitative rank-order and bidirectional swap data constitute the available comparative evidence [1].

Contractile Potency
Head-to-head
Ranked most potent among tested myomodulin-CARP peptides; C-terminal Met→Leu swap decreased potency, Leu→Met increased it
Supports annelid esophagus assay selection; Met-NH₂ is a potency-modulating feature
Exact EC₅₀ not reported; rank-order evidence from reciprocal swap experiment
Neuropeptide pharmacology Structure-activity relationship (SAR) Invertebrate muscle physiology

Differential Tissue Selectivity: Esophagus vs. Anterior Byssus Retractor Muscle (ABRM) Pharmacological Profile

Pev-myomodulin exhibits a reversed potency relationship with CARP depending on the target tissue. On the annelid esophagus, Pev-myomodulin is more potent than CARP (most potent overall among tested peptides) [1]. However, on the anterior byssus retractor muscle (ABRM) of the bivalve Mytilus edulis—the native target tissue for CARP—Pev-myomodulin showed catch-relaxing and contraction-modulating effects qualitatively similar to CARP but was less potent than the authentic CARP peptide [1]. This tissue-dependent potency inversion demonstrates that Pev-myomodulin is not merely a 'less potent CARP mimetic' but rather an esophagus-preferring agonist within the myomodulin-CARP family, whereas CARP is ABRM-preferring [1].

Tissue Selectivity
Head-to-head
Esophagus: Pev-myomodulin > CARP; ABRM: CARP > Pev-myomodulin
Assay system determines agonist preference; peptides are not functionally interchangeable
Quantitative fold-difference not specified; tissue-dependent potency inversion demonstrated
Tissue-specific pharmacology Catch-relaxing activity Comparative myoactivity

Unique Primary Sequence Identity: Gly³ Distinguishes Pev-myomodulin from Ser³ (Myomodulin A) and Pro³ (CARP) at Residue Position 3

Sequence alignment reveals that Pev-myomodulin (Ala-Met-Gly-Met-Leu-Arg-Met-NH₂) differs from myomodulin A (Pro-Met-Ser-Met-Leu-Arg-Leu-NH₂) at positions 1, 3, and 7, and from CARP (Ala-Met-Pro-Met-Leu-Arg-Leu-NH₂) at positions 3 and 7 [1][2]. The position 3 substitution (Gly³ in Pev-myomodulin vs. Ser³ in myomodulin A vs. Pro³ in CARP) introduces different conformational constraints: glycine provides maximal backbone flexibility, proline imposes a rigid kink, and serine offers intermediate flexibility with hydrogen-bonding capacity [1]. Coupled with the C-terminal Met-NH₂/Leu-NH₂ distinction, this combinatorial sequence variation may contribute to the observed potency rank-order and tissue-selectivity differences [1].

Sequence Identity
Class-level
Gly³ and C-terminal Met-NH₂ differentiate from myomodulin A (Ser³, Leu⁷) and CARP (Pro³, Leu⁷)
Gly³ and Met-NH₂ are critical QC identity markers for procurement verification
Confirm by MS/MS or amino acid analysis; 2/7 residue differences vs. CARP
Peptide sequence alignment Myomodulin-CARP family phylogeny Structure-activity relationship

Interphyletic Origin: The Only Myomodulin-CARP Family Member Isolated from Annelida, Not Mollusca

At the time of its discovery, all known myomodulin-CARP-family peptides had been isolated exclusively from molluscs (Aplysia, Lymnaea, Mytilus, Fusinus, Helix) [1][2]. Pev-myomodulin was the first—and remains one of very few—members of this family identified from the phylum Annelida, establishing the interphyletic distribution of myomodulin-CARP neuropeptides [1]. This was subsequently recognized as part of a broader pattern in which annelid and molluscan neuropeptides show close structural relationships [2]. The unique phylogenetic origin makes Pev-myomodulin an essential comparator for studies of neuropeptide evolution, phylum-specific receptor pharmacology, and the structural determinants of myomodulin-CARP peptide function across Lophotrochozoa [1][2].

Phylogenetic Origin
Class-level
Only annelid member of myomodulin-CARP family; first interphyletic identification
Obligatory annelid representative for comparative neuropeptide evolution studies
Molluscan peptides cannot serve as phylogenetic surrogates for annelid receptors
Neuropeptide evolution Interphyletic peptide distribution Annelid neurobiology

Catch-Relaxing Activity Profile on Mytilus ABRM: Qualitatively CARP-Like but Quantitatively Less Potent

On the anterior byssus retractor muscle (ABRM) of Mytilus edulis, Pev-myomodulin produced catch-relaxing and contraction-modulating effects that were qualitatively similar to those of the authentic CARP peptide [1]. However, Pev-myomodulin was less potent than CARP in this molluscan tissue preparation [1]. This finding demonstrates that although Pev-myomodulin can engage molluscan CARP receptors, the structural divergence (C-terminal Met-NH₂; Gly³ vs. Pro³) reduces its efficacy at the bivalve receptor relative to the cognate ligand CARP, while conferring enhanced potency at the annelid receptor [1]. This dual pharmacological profile makes Pev-myomodulin a valuable tool for dissecting receptor subtype selectivity within the myomodulin-CARP signaling system [1].

Catch-Relaxing Activity
Head-to-head
Qualitatively CARP-like on Mytilus ABRM but less potent; cross-phyla engagement confirmed
Supports cross-phyla receptor binding; relative potency calibration required for ABRM use
Quantitative potency ratio not reported; effects similar but reduced
Catch tension modulation Bivalve muscle physiology Neuropeptide cross-reactivity

Recommended Research Application Scenarios for Pev-myomodulin Based on Evidence-Verified Differentiation


Annelid Esophageal Contractility Bioassays Requiring a High-Potency Myomodulin-CARP Family Agonist

Pev-myomodulin is the optimal choice for ex vivo pharmacological studies using the isolated esophagus of Perinereis vancaurica or related polychaete species as the bioassay system, where it has been empirically demonstrated to exhibit the most potent contractile action among tested myomodulin-CARP-family peptides [1]. Using molluscan myomodulin A or CARP in this system will yield lower contractile responses due to the suboptimal C-terminal Leu-NH₂, as confirmed by the reciprocal swap experiment showing that Met-NH₂ at the C-terminus is a potency-enhancing feature in this tissue context [1]. Researchers should validate synthetic peptide identity by confirming the C-terminal Met-NH₂ (not Leu-NH₂) and the Gly³ residue via MS/MS prior to use [1].

Comparative Neuropeptide Evolution Studies Across Lophotrochozoan Phyla

Pev-myomodulin serves as the sole annelid representative of the myomodulin-CARP neuropeptide family, enabling phylogenetic comparisons of peptide structure, receptor pharmacology, and gene organization between Annelida and Mollusca [1][2]. Its unique C-terminal Met-NH₂ and Gly³ residues provide natural variation points for evolutionary analysis of structure-activity relationships within this conserved neuropeptide family [1]. Studies that substitute molluscan myomodulins for the annelid peptide in comparative phylogenetics risk conflating phylum-level sequence divergence with functional divergence [1][2].

Structure-Activity Relationship (SAR) Studies on C-Terminal Amidation in Myoactive Neuropeptides

The reciprocal C-terminal swap data reported in the original characterization study make Pev-myomodulin a uniquely informative tool for SAR investigations into how C-terminal residue identity (Met-NH₂ vs. Leu-NH₂) modulates contractile potency and tissue selectivity [1]. Pev-myomodulin and its Leu-NH₂ analogue, alongside myomodulin A/CARP and their Met-NH₂ analogues, form a matched set for probing the pharmacological consequences of this single-residue variation in both annelid and molluscan tissue preparations [1]. Procurement should include both the native Pev-myomodulin sequence and the C-terminal Leu-NH₂ analogue as a critical negative control [1].

Bivalve Catch-Tension Modulation Assays with Cross-Phyla Ligand Comparison

For studies on the Mytilus ABRM catch-tension model, Pev-myomodulin provides a cross-phyla comparator ligand that reveals the extent of receptor tolerance for C-terminal and position-3 structural variation [1]. Although Pev-myomodulin is less potent than CARP on the ABRM, its qualitatively similar effects confirm that the Mytilus CARP receptor can accommodate Met-NH₂-terminated and Gly³-containing ligands, making the Pev-myomodulin/CARP pair valuable for defining the structural boundaries of receptor activation in this classic invertebrate muscle preparation [1].

Application
Selection Property
Validation Focus
Annelid esophageal contractility studies
C-terminal Met-NH₂ sequence confirmation
Contractile potency rank-order in annelid esophagus
Comparative neuropeptide evolution research
Interphyletic sequence comparison
Phylogenetic distribution analysis across Lophotrochozoa
C-terminal amidation SAR studies
C-terminal residue identity (Met-NH₂ vs. Leu-NH₂)
Reciprocal C-terminal swap experimental validation
Bivalve catch-tension modulation assays
Cross-phyla ligand cross-reactivity
Receptor tolerance for structural variation
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